2-(1,3-benzoxazol-2-ylamino)-7-(4-fluorophenyl)-4-phenyl-4,6,7,8-tetrahydro-1H-quinazolin-5-one
Overview
Description
2-(1,3-benzoxazol-2-ylamino)-7-(4-fluorophenyl)-4-phenyl-4,6,7,8-tetrahydro-1H-quinazolin-5-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzoxazole ring, a fluorophenyl group, and a tetrahydroquinazolinone core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylamino)-7-(4-fluorophenyl)-4-phenyl-4,6,7,8-tetrahydro-1H-quinazolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.
Construction of the Tetrahydroquinazolinone Core: This involves the condensation of an appropriate amine with a carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylamino)-7-(4-fluorophenyl)-4-phenyl-4,6,7,8-tetrahydro-1H-quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylamino)-7-(4-fluorophenyl)-4-phenyl-4,6,7,8-tetrahydro-1H-quinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-7-(4-fluorophenyl)-4-phenyl-4,6,7,8-tetrahydro-1H-quinazolin-5-one involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-yl)-1-(2-chloro-4-fluorophenyl)ethan-1-amine
- 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methyl-5-pyrimidinecarboxamide
Uniqueness
What sets 2-(1,3-benzoxazol-2-ylamino)-7-(4-fluorophenyl)-4-phenyl-4,6,7,8-tetrahydro-1H-quinazolin-5-one apart from similar compounds is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzoxazole ring and the fluorophenyl group, along with the tetrahydroquinazolinone core, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-7-(4-fluorophenyl)-4-phenyl-4,6,7,8-tetrahydro-1H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN4O2/c28-19-12-10-16(11-13-19)18-14-21-24(22(33)15-18)25(17-6-2-1-3-7-17)31-26(29-21)32-27-30-20-8-4-5-9-23(20)34-27/h1-13,18,25H,14-15H2,(H2,29,30,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPVGHDNEZHUBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=NC2C3=CC=CC=C3)NC4=NC5=CC=CC=C5O4)C6=CC=C(C=C6)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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